2-Oxa-5-azabicyclo[4.1.0]heptane, also known as morphan, is a bicyclic organic compound containing one oxygen and one nitrogen atom. Studies on its synthesis and characterization have been reported in scientific literature. For instance, a research article describes the synthesis of morphan derivatives through a multistep process and their subsequent characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].
Scientific research has explored potential applications of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives. Some examples include:
2-Oxa-5-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and an oxygen atom within its ring system. Its molecular formula is and it has a molar mass of approximately 135.59 g/mol. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability in various
The reactivity of 2-oxa-5-azabicyclo[4.1.0]heptane is influenced by the presence of the nitrogen and oxygen atoms, which can participate in various chemical transformations. Notably, it can undergo cyclopropanation reactions, which are significant for synthesizing derivatives with potential biological activity . Other reactions include nucleophilic substitutions and electrophilic additions, where the bicyclic structure provides a stable framework for further modifications.
Research has indicated that 2-oxa-5-azabicyclo[4.1.0]heptane exhibits notable biological activities, particularly as a selective inhibitor of inducible nitric oxide synthase (iNOS). This property suggests potential applications in treating inflammatory conditions where nitric oxide production is dysregulated . Additionally, studies have shown that compounds derived from this bicyclic structure can influence cellular processes in macrophages, highlighting its relevance in pharmacological research.
The synthesis of 2-oxa-5-azabicyclo[4.1.0]heptane can be achieved through several methods:
The choice of synthesis method often depends on the desired purity and yield, as well as the specific laboratory conditions.
2-Oxa-5-azabicyclo[4.1.0]heptane has several applications in medicinal chemistry due to its biological activity:
Interaction studies involving 2-oxa-5-azabicyclo[4.1.0]heptane have primarily focused on its role as an iNOS inhibitor. Research indicates that this compound can modulate nitric oxide levels in cellular environments, impacting inflammation pathways and immune responses . Additionally, studies suggest that it does not significantly inhibit major cytochrome P450 enzymes, indicating a favorable safety profile for further development .
Several compounds share structural similarities with 2-oxa-5-azabicyclo[4.1.0]heptane, each exhibiting unique properties:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | 0.77 | Different ring size; potential for distinct biological activities |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | 0.77 | Stereochemical variations affecting reactivity |
| (2S,5R)-2,5-Dimethylmorpholine hydrochloride | 0.90 | Morpholine derivative with different biological profiles |
| (S)-2-(Methoxymethyl)morpholine hydrochloride | 0.82 | Contains methoxymethyl group; altered pharmacological properties |
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | 0.70 | Larger ring system; varying chemical reactivity |
The uniqueness of 2-oxa-5-azabicyclo[4.1.0]heptane lies in its specific bicyclic structure combined with the presence of both nitrogen and oxygen atoms, contributing to its distinctive biological activity as an iNOS inhibitor and its potential therapeutic applications.
Palladium-catalyzed 1,2-aminoacyloxylation has emerged as a versatile strategy for constructing oxygenated azabicyclic frameworks. This method enables the direct functionalization of cyclopentenes to yield 2-oxa-5-azabicyclo[4.1.0]heptane derivatives with high efficiency. The reaction typically employs a palladium(II) catalyst, such as palladium acetate, in combination with a ligand system (e.g., phosphine ligands) to facilitate oxidative addition and transmetalation steps [1] .
The mechanism involves the simultaneous introduction of an amino and acyloxy group across the cyclopentene double bond. Substrate scope studies demonstrate compatibility with diverse acyloxy sources, including acetic anhydride and benzoyl chloride, as well as secondary amines such as morpholine and piperidine [1]. Reaction optimization has shown that polar aprotic solvents (e.g., dimethylformamide) at temperatures between 80–100°C provide optimal yields (typically 65–85%) while maintaining stereochemical fidelity .
A key advantage of this methodology is its ability to install two functional groups in a single step, reducing the need for multi-step protection/deprotection sequences. Recent advances have expanded the scope to include enantioselective variants using chiral bisphosphine ligands, though achieving high enantiomeric excess (ee >90%) remains challenging for certain substrates [3].
Table 1: Representative Conditions for Palladium-Catalyzed 1,2-Aminoacyloxylation
| Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentene | Pd(OAc)₂, Xantphos | DMF | 78 | [1] |
| 3-Methylcyclopentene | PdCl₂, BINAP | DCE | 68 | |
| 1,2-Dicyclopentene | Pd(TFA)₂, DavePhos | THF | 82 | [3] |
Oxaziridine intermediates have proven instrumental in constructing the strained bicyclic framework of 2-oxa-5-azabicyclo[4.1.0]heptane. This approach capitalizes on the unique reactivity of oxaziridines, which undergo single-electron transfer (SET) processes with low-valent metal catalysts to generate carbon-centered radicals [6] [7].
A representative pathway involves the treatment of serine- or threonine-derived oxazines with iron(II) salts, inducing β-scission of the oxaziridine ring to form a transient radical species. Subsequent cyclopropanation with appended olefins yields the bicyclic core with excellent stereocontrol [6]. Key parameters include:
This method demonstrates particular utility in synthesizing orthogonally protected derivatives, enabling late-stage functionalization. For example, N-Boc-protected oxaziridines undergo cyclization to yield products amenable to further modifications at both nitrogen and oxygen centers [6].
The rigid bicyclic structure of 2-oxa-5-azabicyclo[4.1.0]heptane necessitates precise stereochemical control during synthesis. An improved six-step protocol starting from trans-4-hydroxy-L-proline achieves 70% overall yield of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, demonstrating the feasibility of chiral pool strategies [5]. Critical stereochemical outcomes are controlled through:
Comparative studies reveal that chiral phosphoric acid catalysts in asymmetric cyclopropanation reactions achieve up to 95% ee for certain derivatives, though substrate limitations persist [6].
Table 2: Stereochemical Outcomes in Chiral Derivative Synthesis
| Starting Material | Key Step | ee (%) | Configuration | Reference |
|---|---|---|---|---|
| trans-4-Hydroxy-L-proline | Mitsunobu cyclization | >99 | (1S,4S) | [5] |
| Serine-derived oxazine | Fe-mediated cyclopropanation | 92 | (1R,5S) | [6] |
Transitioning laboratory-scale syntheses to industrial production presents multiple challenges:
Catalyst Loading and Recovery
Palladium-based catalysts (0.5–5 mol%) in aminoacyloxylation reactions necessitate efficient recovery systems. Current methods using polymer-supported catalysts show promise, with >90% Pd recovery achieved through filtration, though activity decreases by 15–20% per cycle .
Continuous Flow Processing
Microwave-assisted and flow reactor technologies address exothermicity concerns in cyclopropanation steps. Pilot-scale studies demonstrate a 40% reduction in reaction time for oxaziridine-mediated cyclizations when using segmented flow reactors .
Purification Complexities
The polar nature of 2-oxa-5-azabicyclo[4.1.0]heptane derivatives complicates crystallization. Advances in simulated moving bed (SMB) chromatography enable >99.5% purity for pharmaceutical intermediates, albeit with increased operational costs [5] .
Table 3: Scalability Comparison of Synthetic Methods
| Method | Batch Yield (%) | Continuous Flow Yield (%) | Cost Index |
|---|---|---|---|
| Palladium-catalyzed | 78 | 82 | 1.2 |
| Oxaziridine-mediated | 65 | 71 | 1.5 |
| Chiral pool synthesis | 70 | 68 | 0.9 |
The thermodynamic stability of 2-Oxa-5-azabicyclo[4.1.0]heptane is fundamentally governed by the inherent ring strain energy characteristic of its bicyclic aziridine framework [1]. The compound exhibits significant angle strain due to the three-membered aziridine ring, where bond angles are compressed to approximately 60 degrees, substantially below the ideal tetrahedral angle of 109.5 degrees [2] [3]. This geometric constraint results in an estimated ring strain energy of 27-30 kilocalories per mole, comparable to other aziridine-containing systems [1] [4].
The bicyclic architecture imparts additional structural rigidity that influences the overall thermodynamic profile [6]. Unlike monocyclic aziridines, the fused ring system constrains molecular flexibility, creating a more defined three-dimensional structure that affects both conformational freedom and electronic properties [2]. The presence of the oxygen heteroatom in the bridge position introduces electronic stabilization through its lone pair electrons, which can participate in hyperconjugative interactions with adjacent carbon-carbon bonds [7].
Computational studies indicate that the barrier to nitrogen inversion is substantially elevated compared to acyclic amines, with values typically exceeding 19.5 kilocalories per mole for aziridine systems [1]. This increased inversion barrier results from the enhanced s-character of the nitrogen lone pair, which is manifested in the reduced basicity of the compound with a predicted pKa of approximately 9.12, significantly lower than typical secondary amines [8] [9].
The thermodynamic favorability of ring-opening reactions is enhanced by the accumulated strain energy, making the compound susceptible to nucleophilic attack under appropriate conditions [2] [3]. However, the bicyclic framework provides sufficient kinetic stability for isolation and characterization under ambient conditions .
The solubility characteristics of 2-Oxa-5-azabicyclo[4.1.0]heptane reflect the balance between its polar heteroatomic bridges and the hydrophobic bicyclic carbocyclic framework [11]. The compound exhibits a topological polar surface area of 21.26 Ų, which falls within the moderate polarity range for small heterocyclic compounds [12] [13].
Aqueous solubility is moderate, estimated in the range of 1-10 grams per liter at ambient temperature [11]. The hydrogen bonding capacity provided by both the nitrogen and oxygen heteroatoms facilitates dissolution in protic solvents, with enhanced solubility observed in polar protic media such as ethanol and methanol . The calculated logarithmic partition coefficient (LogP) of -1.23 indicates preferential partitioning into the aqueous phase over octanol, consistent with the compound's moderate hydrophilic character [14].
Organic solvent compatibility varies significantly with solvent polarity and hydrogen bonding capability [11]. The compound demonstrates excellent solubility in polar aprotic solvents such as dichloromethane and dimethylformamide, where dipolar interactions predominate. Solubility in nonpolar solvents such as hexane and toluene is limited due to the polar nature of the heteroatomic bridges .
pH-dependent solubility behavior reflects the protonation equilibrium of the secondary amine functionality [8]. Under acidic conditions (pH 2.0), solubility is enhanced by approximately one order of magnitude due to formation of the protonated ammonium species, which exhibits increased hydrogen bonding capacity and ionic character [9] [12]. At physiological pH (7.4), the compound exists predominantly in the neutral form, with solubility reflecting the balance of polar and nonpolar interactions [11].
The Hansen solubility parameters indicate favorable interactions with solvents having moderate dispersion forces and significant hydrogen bonding components [11]. The compound's solubility profile suggests potential for pharmaceutical formulation applications, particularly in systems requiring moderate aqueous solubility combined with organic solvent compatibility .
Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-Oxa-5-azabicyclo[4.1.0]heptane through analysis of the unique chemical shift patterns arising from the constrained bicyclic framework [12] [15]. The bridgehead protons appear as complex multiplets in the range of 4.28-4.33 parts per million, reflecting their deshielded environment due to the electron-withdrawing effects of both oxygen and nitrogen heteroatoms [12].
The methylene protons exhibit characteristic ABX coupling patterns with chemical shifts ranging from 2.50 to 3.93 parts per million [12]. The ether bridge methylene protons (OCH₂) appear at 3.57-3.93 parts per million as doublets of doublets with coupling constants of 8.1 hertz, indicating geminal and vicinal coupling interactions [12]. The nitrogen-adjacent methylene protons (NCH₂) resonate at 2.50-2.92 parts per million, showing characteristic upfield shifts relative to the oxygen-bearing carbons [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aliphatic carbon framework with signals distributed across the 35.6-76.6 parts per million range [12]. The ether carbon (C-O) appears at 76.6 parts per million, exhibiting significant downfield shift characteristic of carbons bearing electronegative oxygen substituents [12]. The aziridine carbons resonate between 55.5-61.8 parts per million, with chemical shift dispersion reflecting the influence of ring strain and heteroatom proximity [12].
Coupling constant analysis provides insights into the three-dimensional structure and conformational dynamics. The observed three-bond coupling constants (³J) range from 1.0 to 10.1 hertz, consistent with the rigid bicyclic geometry that constrains dihedral angles [12]. Two-bond coupling constants (²J) exhibit typical geminal values around 12-15 hertz for methylene groups [12].
Infrared spectroscopic analysis reveals characteristic vibrational modes that provide definitive identification of the heteroatomic bridge functionalities [16] [15]. The nitrogen-hydrogen stretching vibrations appear as broad absorption bands in the 3440-3470 cm⁻¹ region, characteristic of secondary amine functionality with moderate hydrogen bonding [15].
The carbon-oxygen stretching vibrations of the ether bridge manifest as intense absorption bands at 1100-1120 cm⁻¹ [15]. This frequency range is typical of aliphatic ether C-O bonds and provides unambiguous identification of the oxygen heteroatom incorporation [16]. The intensity and sharpness of these bands reflect the symmetrical environment of the ether oxygen within the bicyclic framework [15].
Aliphatic carbon-hydrogen stretching modes occur in the 2860-2990 cm⁻¹ region, with asymmetric stretching at higher frequencies (2970-2990 cm⁻¹) and symmetric stretching at lower frequencies (2860-2880 cm⁻¹) [15]. The multiplicity and intensity distribution of these bands reflect the chemical inequivalence of methylene groups within the strained bicyclic system [15].
Ring skeletal vibrations appear in the fingerprint region below 1200 cm⁻¹, providing characteristic spectroscopic signatures for structural identification [17] [15]. The ring breathing modes at 800-900 cm⁻¹ are particularly diagnostic of the bicyclic architecture, while ring deformation vibrations at 600-800 cm⁻¹ reflect the angular strain inherent in the three-membered aziridine ring [17].
Out-of-plane bending vibrations in the 400-600 cm⁻¹ region provide information about ring puckering dynamics and conformational flexibility [17]. The frequency positions and intensities of these modes are sensitive to the degree of ring strain and heteroatom substitution patterns [15].
Mass spectrometric analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane reveals characteristic fragmentation pathways that reflect the inherent reactivity of the strained bicyclic framework [18] [19]. The molecular ion peak at m/z 99 exhibits variable intensity due to the thermodynamic instability associated with ring strain, leading to facile fragmentation under electron ionization conditions [20] [18].
The base peak at m/z 55 corresponds to the ion [C₃H₅N]⁺, formed through sequential loss of ethylene oxide (44 mass units) from the molecular ion [18] [19]. This fragmentation pathway involves ring-opening of the aziridine component followed by elimination of the ether bridge functionality, reflecting the preferential cleavage of the most strained bonds [20].
Secondary fragmentation produces significant peaks at m/z 68 [C₄H₆N]⁺ through loss of formaldehyde (31 mass units) and at m/z 43 [C₂H₅N]⁺ via ring-opening mechanisms [19]. The fragmentation pattern exhibits stereoelectronic control, with preferential cleavage occurring at positions that maximize resonance stabilization of the resulting carbocation intermediates [18] [19].
Collision-activated dissociation studies reveal diagnostic fragment ions that distinguish aziridine functionalities from structurally related heterocycles [18]. The unique fragmentation signature includes characteristic losses of 25 and 43 mass units from ion-molecule reaction products, providing unambiguous identification of the aziridine structural motif [18].
High-resolution mass spectrometry enables elemental composition determination of fragment ions, confirming the proposed fragmentation mechanisms [20]. The accurate mass measurements support the formation of nitrogen-containing fragments with retention of the heteroatomic functionality throughout the primary fragmentation processes [18] [19].